5-Hydroxymebendazole
Overview
Description
5-Hydroxymebendazole: is a chemical compound belonging to the class of benzimidazoles. Benzimidazoles are known for their broad-spectrum anthelmintic properties, meaning they are effective against a wide range of parasitic worms. This compound is primarily used in veterinary medicine to prevent and treat parasitic infections in food-producing animals.
Mechanism of Action
Target of Action
5-Hydroxymebendazole is a metabolite of Mebendazole , a broad-spectrum anthelmintic . The primary targets of this compound are the cytoplasmic microtubules in the cells of parasitic worms .
Mode of Action
This compound, like Mebendazole, exerts its anthelmintic effect by inhibiting the polymerization of tubulin . This inhibition results in the loss of cytoplasmic microtubules within the cells of the parasites .
Biochemical Pathways
The disruption of microtubule function affects the biochemical pathways that rely on microtubule-dependent processes. This includes nutrient uptake, cell division, and intracellular transport, leading to the death of the parasite .
Pharmacokinetics
The pharmacokinetics of this compound has been studied in Japanese pufferfish . After intramuscular injection of Mebendazole, this compound was detected as one of the metabolites . The plasma dispositions of this compound were characterized by low plasma clearance, medium distribution volume, and long terminal half-life . These compounds were widely distributed in the muscle, from which they were rapidly cleared .
Result of Action
The result of this compound’s action is the effective elimination of parasitic worms. By disrupting the function of microtubules, it impairs critical biological processes within the parasite, leading to their death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the context of aquaculture, the efficacy of this compound can be affected by factors such as water temperature, pH, and the presence of other substances . .
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed:
Oxidation reactions can lead to the formation of carboxylic acids or ketones.
Reduction reactions typically result in the formation of alcohols.
Substitution reactions can produce halogenated derivatives or other substituted benzimidazoles.
Scientific Research Applications
5-Hydroxymebendazole has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new pharmaceuticals.
Biology: Studied for its anthelmintic properties and potential use in controlling parasitic infections in animals.
Medicine: Investigated for its efficacy in treating parasitic infections in humans and animals.
Industry: Employed in the production of insect repellents and other chemical products.
Comparison with Similar Compounds
Mebendazole
Albendazole
Fenbendazole
Oxfendazole
Properties
IUPAC Name |
methyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQKUGXEGMZCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975671 | |
Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60254-95-7 | |
Record name | R 19167 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60254-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxymebendazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-19167 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OO37V4B54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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